molecular formula C17H14N2O2 B1276288 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618101-89-6

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1276288
CAS No.: 618101-89-6
M. Wt: 278.3 g/mol
InChI Key: GIYRFIKVWFWVPY-UHFFFAOYSA-N
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Description

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 1134-49-2) is a pyrazole-based heterocyclic compound with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 286.31 g/mol. It features a pyrazole ring substituted with a phenyl group at position 3, a p-tolyl group at position 1, and a carboxylic acid moiety at position 5. The compound is commercially available in high purity (≥97%) and is typically stored in amber glass bottles to prevent photodegradation.

Properties

IUPAC Name

2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYRFIKVWFWVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of hydrazines with 1,3-diketones or β-keto esters. One common method is the reaction of phenylhydrazine with p-tolylacetic acid in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as transition metals or acidic resins may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid, highlighting key differences in substituents, molecular weight, and biological relevance:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Substituents Applications/Notes
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid 1134-49-2 C₁₇H₁₄N₂O₂ 286.31 Phenyl (C₆H₅), p-tolyl (C₆H₄CH₃) Intermediate in antitumor agent synthesis
3-Methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid 885-46-1 C₁₂H₁₂N₂O₂ 216.24 Methyl (CH₃) instead of phenyl Enhanced hydrophobicity; used in dye synthesis
1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid 618102-23-1 C₁₈H₁₆N₂O₂ 292.33 Additional o-tolyl group (C₆H₃(CH₃)₂) Higher steric hindrance; explored in catalysis
5-Phenyl-1H-pyrazole-3-carboxylic acid 83405-71-4 C₁₀H₈N₂O₂ 188.19 No p-tolyl substitution Simpler structure; used as a ligand in coordination chemistry
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1022575-47-8 C₁₂H₁₂N₂O₃ 232.24 Methoxy (OCH₃) group at meta position Improved solubility; tested for antimicrobial activity

Key Structural and Functional Differences

Substituent Effects :

  • The phenyl and p-tolyl groups in the target compound enhance aromatic stacking interactions, which are critical in protein-ligand binding. In contrast, the methyl group in 885-46-1 reduces steric bulk but increases hydrophobicity.
  • The methoxy group in 1022575-47-8 improves water solubility, making it more suitable for aqueous-phase reactions.

Biological Activity: Pyrazole derivatives with p-tolyl groups (e.g., 1134-49-2) have shown preliminary antitumor activity in vitro, likely due to interactions with kinase domains.

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving cyclization of hydrazine derivatives with diketones, whereas simpler analogs (e.g., 83405-71-4) can be synthesized via single-step cyclocondensation.

Contradictions and Limitations

  • lists 5-Phenyl-1H-pyrazole-3-carboxylic acid (CAS: 13097-01-3) with a structural similarity score of 0.79 to the target compound. However, the absence of the p-tolyl group significantly alters its reactivity and biological profile.

Biological Activity

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2O2C_{16}H_{16}N_2O_2, with a molecular weight of approximately 284.31 g/mol. Its structure includes a pyrazole ring substituted with phenyl and tolyl groups, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, a study reported IC50 values in the low micromolar range for related pyrazole derivatives against HeLa and MCF-7 cells, suggesting strong antiproliferative effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This mechanism is crucial for developing treatments for inflammatory diseases . A notable study demonstrated that similar pyrazole derivatives reduced microglial activation in animal models of neuroinflammation, indicating potential applications in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid are multifaceted:

  • Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Cytokine Modulation : By modulating cytokine release, the compound can potentially alter inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid was found to significantly reduce cell viability in HeLa cells with an IC50 value of approximately 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

A research team investigated the anti-inflammatory effects of several pyrazole derivatives in an animal model of acute inflammation. The results showed that treatment with 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid led to a significant decrease in serum levels of TNF-alpha and IL-6 compared to control groups, indicating its effectiveness in reducing inflammation .

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
3-Phenyl-1-P-tolyl-pyrazoleHigh (IC50 ~10 µM)ModerateLimited
Methyl 3-amino-pyrazoleModerateHighModerate
4-amino-pyrazoleLowHighLow

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